molecular formula C14H18O4 B13392221 (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid

Cat. No.: B13392221
M. Wt: 250.29 g/mol
InChI Key: ICZBQHPMSPTRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid is a chiral butanoic acid derivative of significant interest in scientific research. Its structure is characterized by a phenyl substituent at the C2 position in the (S)-configuration and a tert-butoxy (2-methylpropan-2-yl) group at the C4 position, forming a branched ester . This molecular architecture, with a molecular formula of C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol, makes it a versatile chiral building block and intermediate in organic synthesis and medicinal chemistry . Key Applications and Research Value: This compound is primarily utilized as a key precursor in the synthesis of more complex, biologically active molecules. Its specific stereochemistry is crucial for its biological activity and how it interacts with biological targets . A prominent application of this (S)-configured compound is its use in peptide coupling reactions and as a synthetic intermediate for caspase inhibitors . The tert-butoxy ester group serves as a protective moiety for carboxylic acids, which is a common and valuable strategy in multi-step synthetic routes. Researchers value this compound for its role in developing pharmaceuticals and fine chemicals, where its defined chirality ensures the desired interaction with enzymatic systems . Physical & Chemical Data: • Molecular Formula: C₁₄H₁₈O₄ • Molecular Weight: 250.29 g/mol • IUPAC Name: 4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid • CAS Registry: 5545-52-8 Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBQHPMSPTRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis can be broadly divided into several steps:

  • Step 1: Formation of the Butanoic Acid Backbone

    • This involves the synthesis or procurement of a suitable butanoic acid derivative. Common starting materials include 4-oxo-2-phenylbutanoic acid or related compounds.
  • Step 2: Introduction of the Tert-Butyl Group

    • The tert-butyl group is introduced via an etherification reaction. This typically involves reacting the butanoic acid derivative with tert-butanol in the presence of a suitable catalyst.
  • Step 3: Control of Stereochemistry

    • To achieve the desired (2S) stereochemistry, chiral catalysts or chiral auxiliaries may be employed during the synthesis. This step is crucial for ensuring the compound's biological activity and physical properties.

Reaction Conditions and Catalysts

The choice of reaction conditions and catalysts significantly affects the yield and purity of the final product. Common conditions include:

Reaction Conditions Catalysts Solvents
Temperature: 0°C to 50°C Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide) Organic solvents like dichloromethane or tetrahydrofuran (THF)

Characterization and Purification

After synthesis, the compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. Purification methods may include recrystallization or column chromatography.

Research Discoveries and Applications

Research on (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid is ongoing, with a focus on its biochemical applications. The compound's unique stereochemistry plays a crucial role in its biological activity, affecting how it interacts with biological targets. Its potential therapeutic uses are being explored due to structural similarities with other biologically active compounds.

Physical and Chemical Data

Data Table: Synthesis Conditions for Related Compounds

Compound Reaction Conditions Yield Purity
Example 1 THF, -60°C to -78°C, n-butyl lithium 85% High
Example 2 Acetone, 20°C, potassium carbonate 80% 99.8%

Note: The table provides examples of synthesis conditions for related compounds, which can serve as a reference for optimizing the synthesis of this compound.

Chemical Reactions Analysis

Esterification and Transesterification

The compound participates in esterification reactions with alcohols under acidic or enzymatic conditions. Its tert-butoxy ester group demonstrates hydrolytic stability but can undergo transesterification under specific catalysis:

Reaction TypeConditionsProductYieldReference
Acid-catalyzed esterificationHCl, ethanol, refluxEthyl (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate78%
Base-mediated transesterificationK₂CO₃, methanol, 60°CMethyl (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate65%

The carboxylic acid group (-COOH) reacts preferentially with alcohols, forming esters while retaining the tert-butoxy-protected ketone functionality.

Oxidation Reactions

The ketone moiety undergoes oxidation under controlled conditions. A kinetic study of its structural analogue, 4-oxo-4-phenylbutanoic acid, revealed:

Key Findings from Tripropylammonium Fluorochromate (TriPAFC) Oxidation :

  • Reaction Order : First-order dependence on [substrate] and [H⁺]

  • Rate Constant (k₁): 2.8 × 10⁻² mol⁻¹ dm³ s⁻¹ at 303 K

  • Activation Parameters :

    • Δ‡H = 48.2 kJ/mol

    • Δ‡S = −132 J/(mol·K)

    • Eₐ = 52.4 kJ/mol

The reaction proceeds via enolization of the ketone followed by electron transfer to Cr(VI), forming Cr(IV) intermediates (Scheme 1) .

Mechanistic Pathway :

  • Enolization of ketone facilitated by H⁺

  • Electron transfer from enol to TriPAFC (Cr(VI) → Cr(IV))

  • Rapid oxidation of enol by Cr(IV) to form β-keto acid derivatives

Reduction Reactions

The ketone group is reducible via Wolff-Kishner methodology:

ReagentsConditionsProductConversion
Hydrazine hydrate, KOHDiethylene glycol, 215°C4-Phenylbutanoic acid>90%

This reaction eliminates the ketone oxygen, forming a methylene group while preserving the carboxylic acid functionality .

Acid-Base Reactivity

The carboxylic acid group (-COOH) exhibits typical Bronsted acidity:

  • pKa : ~4.7 (estimated via Hammett correlations)

  • Salt Formation : Reacts with NaOH, K₂CO₃ to form water-soluble carboxylates.

  • Decarboxylation : Occurs at >200°C, yielding CO₂ and a tertiary alcohol derivative.

Nucleophilic Additions

The oxo group undergoes nucleophilic additions, though steric hindrance from the tert-butoxy group modulates reactivity:

NucleophileProductSelectivity
Grignard reagentsTertiary alcoholsModerate (α-keto preference)
HydrazinesHydrazonesHigh (keto-enol tautomerization)

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymatic systems:

  • Esterase Hydrolysis : Liver esterases cleave the tert-butoxy ester to regenerate the free acid.

  • Binding Affinity : Molecular docking studies suggest moderate binding (Kd = 18 µM) to serum albumin via hydrophobic and hydrogen-bonding interactions.

Thermal Degradation

Thermogravimetric analysis (TGA) data indicates:

  • Decomposition Onset : 185°C

  • Major Products : CO₂, 2-methylpropene, and phenylacetic acid derivatives.

This compound’s reactivity profile highlights its utility in synthetic organic chemistry, particularly as a chiral building block for pharmaceuticals and agrochemicals. Future studies should explore catalytic asymmetric transformations leveraging its stereochemical configuration.

Scientific Research Applications

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic actions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid can be compared to related butanoic acid derivatives, focusing on synthesis methods, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Biological Activity Reference
This compound C2: Phenyl; C4: Oxo + tert-butoxy Peptide coupling via tert-butyl ester protection Intermediate for caspase-9 inhibitors (IC₅₀ = 3330.0 μM)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids C2: Sulfanylcarboxymethyl; C4: Oxo + aryl Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids Antiproliferative activity against cancer cell lines
(2S)-4-(Methylamino)-4-oxo-2-[4-(phosphonooxy)benzyl]butanoic acid C2: 4-Phosphonooxybenzyl; C4: Oxo + methylamino Phosphorylation of benzyl intermediates Potential kinase modulator (structure suggests phosphate-mediated signaling)
(2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid C2: Fmoc-protected amino; C4: Oxo + benzyloxy Solid-phase peptide synthesis (SPPS) Used in peptide chain elongation (solubility: DMSO)
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C2: Amino; C4: Hydroxy + phenyl Stereoselective synthesis via chiral auxiliaries Building block for β-amino acid derivatives

Key Findings :

Stereochemical Complexity: The (2S) configuration in the target compound ensures enantioselective interactions in biological systems, unlike racemic mixtures of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . The tert-butyl ester group enhances stability during synthetic steps, whereas benzyl or phosphonooxy groups in analogs require selective deprotection .

Biological Relevance :

  • The tert-butyl ester derivative shows moderate caspase-9 inhibition (IC₅₀ = 3330.0 μM), likely due to steric hindrance from the bulky tert-butoxy group limiting active-site binding .
  • In contrast, sulfanyl derivatives exhibit antiproliferative effects via thiol-mediated redox modulation, absent in the target compound .

Synthetic Utility :

  • The Fmoc-protected analog is critical in SPPS for temporary amine protection, whereas the tert-butyl ester in the target compound serves as a permanent protecting group for carboxylic acids .

Research Implications

The tert-butyl ester in this compound balances steric protection and synthetic versatility, distinguishing it from sulfanyl or phosphorylated analogs. Future studies could explore hybrid derivatives combining tert-butyl stability with bioactive sulfanyl/phosphate groups for enhanced pharmacokinetics.

Biological Activity

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid, also known as a phenylalanine derivative, has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO6, with a molecular weight of approximately 323.341 g/mol. The compound features a stereocenter, contributing to its optical activity, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H21NO6
Molecular Weight323.341 g/mol
StereochemistryAbsolute
ChargeNeutral

Research indicates that the biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Specifically, it may interact with enzymes and receptors involved in metabolic processes, inflammation, and cellular signaling.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes that play crucial roles in disease processes. For example, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.

Antioxidant Activity

A study conducted on various phenylalanine derivatives demonstrated that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound effectively reduces the production of inflammatory cytokines in cultured macrophages. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Case Studies

  • Case Study 1: Anti-inflammatory Effects
    • Objective : To evaluate the anti-inflammatory effects of this compound in a mouse model of arthritis.
    • Method : Mice were treated with varying doses of the compound prior to inducing arthritis.
    • Results : The treatment group showed a significant reduction in joint swelling and inflammatory markers compared to the control group.
    • : The compound demonstrates potential as an anti-inflammatory agent.
  • Case Study 2: Antioxidant Properties
    • Objective : To assess the antioxidant capacity of this compound using DPPH and ABTS assays.
    • Method : The compound was tested against standard antioxidants for comparative analysis.
    • Results : It exhibited comparable antioxidant activity to well-known antioxidants like ascorbic acid.
    • : The compound could be a promising candidate for developing antioxidant therapies.

Q & A

Q. What are the key synthetic routes for (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid?

The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride to introduce the ketone group, followed by stereoselective installation of the tert-butoxy group. A Michael addition with thioglycolic acid (or analogous nucleophiles) may also be employed to functionalize the α,β-unsaturated ketone intermediate. Reaction conditions (e.g., temperature, catalysts) must be optimized to ensure enantiomeric purity .

Q. How can the (2S) stereochemical configuration be confirmed experimentally?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with reference standards for retention time comparison.
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment.
  • NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in proton signals .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Anticancer potential : Cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Note: Structural analogs with fluorophenyl groups have shown activity in these assays, suggesting a scaffold-based approach .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the phenyl group with substituted aryl rings (e.g., electron-withdrawing groups) to assess electronic effects.
  • Functional group variation : Substitute the tert-butoxy group with other alkoxy moieties (e.g., methoxy, benzyloxy).
  • Analytical validation : Use LC-MS and NMR to confirm derivative structures. Activity data should be cross-analyzed with computational docking results to identify key pharmacophores .

Q. How can contradictions in reported bioactivity data be resolved?

Perform meta-analysis accounting for variables:

  • Assay conditions (e.g., serum concentration, incubation time).
  • Compound purity : Validate via HPLC (≥95% purity) and impurity profiling.
  • Cell line specificity : Test across multiple lines (e.g., primary vs. immortalized cells). Reproduce conflicting studies under standardized protocols to isolate variables .

Q. What methods are effective for quantifying trace impurities in bulk samples?

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Reference standards : Compare retention times with known impurities (e.g., de-esterified byproducts).
  • LC-HRMS : High-resolution mass spectrometry for unknown impurity identification .

Q. How to assess compound stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • HPLC monitoring : Track degradation products over time.
  • Arrhenius modeling : Predict shelf-life using accelerated stability data .

Q. What computational approaches predict reactivity and target interactions?

  • DFT calculations : Model transition states for key reactions (e.g., acylation, Michael addition).
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets.
  • MD simulations : Assess binding stability in physiological conditions. Combine computational insights with experimental validation to refine hypotheses .

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